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Introduction
Lanicemine (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate

(NMDA) receptor antagonist that was investigated as a rapid-acting antidepressant for

treatment-resistant depression (TRD).[1] Unlike the more robust NMDA receptor antagonist

ketamine, lanicemine was developed with the hypothesis that its lower trapping properties

would result in a more favorable side-effect profile, particularly regarding psychotomimetic and

dissociative effects.[1][2] While early clinical studies showed promise, the development of

lanicemine for TRD was ultimately discontinued by AstraZeneca in 2013 after failing to meet

its primary efficacy endpoints in a pivotal Phase IIb clinical trial.[1][3]

These application notes provide a comprehensive overview of the clinical investigation of

lanicemine as an adjunctive therapy in TRD, detailing its mechanism of action,

pharmacokinetic profile, and a summary of key clinical trial data and protocols.

Mechanism of Action
Lanicemine functions as a non-competitive, voltage-dependent antagonist at the NMDA

receptor, binding within the ion channel pore.[4] The "low-trapping" characteristic of lanicemine
refers to its rapid dissociation rate from the NMDA receptor channel.[4] This is in contrast to
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ketamine, which has a slower off-rate.[5] The proposed mechanism for the antidepressant

effects of NMDA receptor antagonists involves the modulation of glutamatergic signaling,

leading to synaptogenesis and neuroplasticity.[6] By blocking NMDA receptors, these

compounds are thought to disinhibit downstream signaling pathways, resulting in the release of

brain-derived neurotrophic factor (BDNF) and subsequent upregulation of α-amino-3-hydroxy-

5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6]

Caption: Proposed signaling pathway of Lanicemine.

Pharmacokinetics and Metabolism
Lanicemine is a low-clearance compound primarily eliminated through urinary excretion.[7]

Following intravenous infusion, it is the major circulating component in plasma.[7] The

pharmacokinetic profile of lanicemine is best described by a two-compartment model with

zero-order input and first-order elimination.[8]

Table 1: Pharmacokinetic Parameters of Lanicemine

Parameter Value Reference

Systemic Clearance (CL) 9.43 L/h [8]

Central Compartment Volume

of Distribution (V1)
106 L [8]

Peripheral Volume of

Distribution (V2)
47.3 L [8]

Intercompartmental Clearance

(Q)
75.7 L/h [8]

Terminal Half-life (T1/2) 9 to 16 hours [9]

Metabolism of lanicemine results in several metabolites, with an O-glucuronide conjugate

being the most abundant in excreta.[7]
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The clinical development of lanicemine for TRD involved several key studies, with conflicting

outcomes that ultimately led to its discontinuation for this indication.

Key Clinical Trial Data
Table 2: Summary of Key Phase IIb Clinical Trials of Adjunctive Lanicemine in TRD

Study N
Treatmen
t Arms

Dosing
Regimen

Primary
Endpoint

Outcome
Referenc
e

Study 9 152

Lanicemine

100 mg,

Lanicemine

150 mg,

Placebo

3

intravenou

s infusions

per week

for 3 weeks

Change in

MADRS

total score

from

baseline to

week 3

Significant

improveme

nt in

depressive

symptoms

with both

lanicemine

doses

compared

to placebo.

[10]

Study 31 302

Lanicemine

50 mg,

Lanicemine

100 mg,

Placebo

15

intravenou

s infusions

over 12

weeks

(decreasin

g

frequency)

Change in

MADRS

total score

from

baseline to

week 6

Neither

lanicemine

dose was

superior to

placebo in

reducing

depressive

symptoms.

[10][11]

Experimental Protocols
Below are the generalized experimental protocols for the key Phase IIb clinical trials of

lanicemine in TRD.

1. Patient Population:

Inclusion Criteria:
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Adults aged 18-70 years.[10]

Diagnosis of single episode or recurrent Major Depressive Disorder (MDD).[10]

History of inadequate response to at least one antidepressant treatment in the current

episode.[3]

Ongoing treatment with an allowed antidepressant for at least four weeks prior to

screening.[10]

Exclusion Criteria:

History of psychosis or bipolar disorder.

Substance use disorder within the past year.

Significant suicidal ideation.

2. Study Design:

Randomized, double-blind, placebo-controlled, parallel-arm studies.[10][11]

Patients were randomized to receive intravenous infusions of lanicemine or saline placebo

as an adjunct to their ongoing antidepressant medication.[10][11]

3. Dosing and Administration:

Lanicemine was administered as an intravenous infusion.[10][11]

Dosages investigated included 50 mg, 100 mg, and 150 mg per infusion.[10][11]

The frequency and duration of infusions varied between studies, for example, three times a

week for three weeks in Study 9, and a total of 15 infusions over 12 weeks with decreasing

frequency in Study 31.[10]

4. Efficacy and Safety Assessments:

Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression

Rating Scale (MADRS) total score.[10][11]
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Secondary Efficacy Endpoints:

Response and remission rates.[11]

Changes in the Clinical Global Impression (CGI) scale.[11]

Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR) score.[11]

Sheehan Disability Scale (SDS) score.[11]

Safety Assessments:

Monitoring of adverse events.[12]

Vital signs, physical examinations, and clinical laboratory evaluations.[2]

Assessment of dissociative and psychotomimetic effects, often using the Clinician-

Administered Dissociative States Scale (CADSS).[12]
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Clinical Trial Workflow

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization

Treatment Phase
(Adjunctive Lanicemine or Placebo Infusions)

Efficacy & Safety Assessments
(MADRS, CGI, Adverse Events)

Follow-up Period

Data Analysis
(Primary & Secondary Endpoints)

Click to download full resolution via product page

Caption: Generalized workflow for Lanicemine clinical trials.

Safety and Tolerability
Lanicemine was generally well-tolerated in clinical trials.[3][11] The most commonly reported

adverse event was dizziness, which appeared to be dose-related.[2][12] Importantly,
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lanicemine was associated with minimal psychotomimetic and dissociative side effects

compared to ketamine.[1][2] In one study, while 8% of patients in the 100 mg lanicemine group

reported dissociative symptoms compared to 4% in the placebo group, only a very small

percentage had high scores on the Clinician-Administered Dissociative States Scale (CADSS).

[12]

Table 3: Key Safety Findings

Adverse Event Frequency Note Reference

Dizziness Most common
Dose-related and

transient.
[2][12]

Dissociative

Symptoms
Low

Significantly lower

than with ketamine.
[12]

Psychotomimetic

Effects
Minimal

A key differentiator

from ketamine.
[1][2]

Conclusion and Future Directions
The investigation of lanicemine as an adjunctive therapy for treatment-resistant depression

provides valuable insights into the therapeutic potential and challenges of targeting the NMDA

receptor. While the initial promise of a rapid-acting antidepressant with a favorable safety

profile was not realized in pivotal trials, the research highlighted the complexities of drug

development for TRD. Post-hoc analyses of the failed Study 31 suggested that patient

characteristics, such as baseline depression severity, and trial design elements may have

influenced the outcome, indicating that high placebo response rates can be a significant hurdle

even in studies of treatment-refractory populations.[10]

For researchers and drug development professionals, the story of lanicemine underscores the

importance of robust clinical trial design and patient stratification in the pursuit of novel

antidepressants. Future research in this area may focus on identifying biomarkers to predict

response to NMDA receptor modulators and exploring alternative dosing strategies or patient

populations that may benefit from this class of compounds. The development of other NMDA

receptor antagonists with different pharmacological profiles continues, building on the lessons

learned from compounds like lanicemine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Lanicemine as an
Adjunctive Therapy in Treatment-Resistant Depression]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1674462#lanicemine-as-an-adjunctive-
therapy-in-treatment-resistant-depression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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